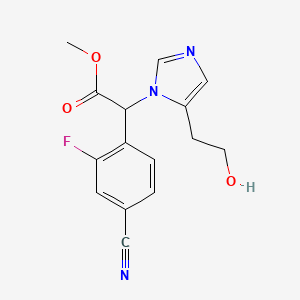
Benzyl-PEG6-NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG6-NHBoc is a polyethylene glycol (PEG)-based PROTAC linker. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system . The compound has the molecular formula C₂₄H₄₁NO₈ and a molecular weight of 471.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG6-NHBoc is synthesized through a series of chemical reactions involving polyethylene glycol and benzyl groups. The synthesis typically involves the protection of amino groups using tert-butyl carbamate (Boc) and the subsequent attachment of benzyl and PEG chains . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG6-NHBoc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl-PEG6-NHBoc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is employed in the development of targeted therapies that degrade disease-causing proteins.
Medicine: PROTACs synthesized using this compound have potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of specialized chemicals and materials for research and development.
Mechanism of Action
Benzyl-PEG6-NHBoc functions as a linker in PROTACs, which work by recruiting an E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-NHBoc: Similar structure but with a shorter PEG chain.
Benzyl-PEG8-NHBoc: Similar structure but with a longer PEG chain.
Benzyl-PEG6-NH2: Similar structure but without the Boc protection.
Uniqueness
Benzyl-PEG6-NHBoc is unique due to its specific PEG chain length and Boc protection, which provide optimal properties for use in PROTAC synthesis. The PEG6 chain offers a balance between solubility and linker length, making it suitable for various applications .
Properties
Molecular Formula |
C24H41NO8 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H41NO8/c1-24(2,3)33-23(26)25-9-10-27-11-12-28-13-14-29-15-16-30-17-18-31-19-20-32-21-22-7-5-4-6-8-22/h4-8H,9-21H2,1-3H3,(H,25,26) |
InChI Key |
UCUVQZHCUVOJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[[[(1R)-1-ethynyldodecyl]oxy]methyl]-4-methoxy-](/img/structure/B11827463.png)
![5-bromo-2-N-[(4-methoxyphenyl)methyl]pyridine-2,3-diamine](/img/structure/B11827464.png)


![tert-Butyl (3-chloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11827488.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B11827500.png)

![[(1R,2S,10S,11S,15S)-14-(2,2-dioxo-5H-oxathiol-4-yl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B11827506.png)
![4-((6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B11827515.png)



![[2,6-Bis(acetyloxy)phenyl]-1H-pyrrol-2-ylmethanone](/img/structure/B11827541.png)
